molecular formula C24H30FN3O2 B3156787 N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide CAS No. 836679-42-6

N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide

Cat. No.: B3156787
CAS No.: 836679-42-6
M. Wt: 411.5 g/mol
InChI Key: FFHRJSWCUWEWPS-UHFFFAOYSA-N
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Description

N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C24H30FN3O2 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The mode of action of this compound is also not clearly defined in the available literature. It’s likely that the compound interacts with its targets through a series of biochemical reactions, possibly involving the formation of covalent bonds or intermolecular forces. The compound’s interaction with its targets could lead to changes in the targets’ function, potentially altering cellular processes .

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in various biochemical pathways, potentially affecting processes such as signal transduction, enzyme activity, or gene expression .

Pharmacokinetics

Factors such as the compound’s chemical structure, solubility, and stability likely influence its pharmacokinetic properties, impacting its bioavailability and therapeutic potential .

Result of Action

Based on its potential interactions with specific targets and involvement in biochemical pathways, the compound could have various effects at the molecular and cellular levels, potentially influencing cellular processes and functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s action can be influenced by the specific biological environment within the body, including the presence of specific cells, tissues, or organs .

Properties

IUPAC Name

N-[1-[2-(2,6-diethylanilino)-2-oxoethyl]piperidin-4-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O2/c1-3-17-7-5-8-18(4-2)23(17)27-22(29)16-28-13-11-21(12-14-28)26-24(30)19-9-6-10-20(25)15-19/h5-10,15,21H,3-4,11-14,16H2,1-2H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHRJSWCUWEWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2CCC(CC2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide
Reactant of Route 5
N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide
Reactant of Route 6
N-(1-(2-((2,6-Diethylphenyl)amino)-2-oxoethyl)-piperidin-4-yl)-3-fluorobenzamide

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